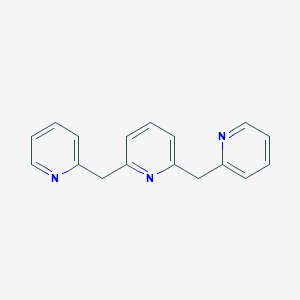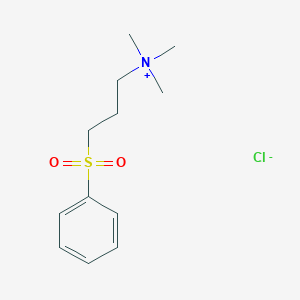
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride is a quaternary ammonium compound with a phenylsulfonyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride typically involves the quaternization of a tertiary amine with a suitable alkylating agent. One common method is the reaction of N,N,N-trimethyl-1-propanamine with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. The final product is often subjected to rigorous quality control measures to ensure its purity and performance.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The phenylsulfonyl group can participate in redox reactions, altering the compound’s chemical properties.
Hydrolysis: In the presence of water, the compound can hydrolyze, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while oxidation may produce sulfonic acid derivatives.
Applications De Recherche Scientifique
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate membrane permeability and ion transport.
Medicine: Studied for its potential antimicrobial properties and as a component in drug delivery systems.
Industry: Utilized in formulations for detergents, disinfectants, and personal care products.
Mécanisme D'action
The mechanism of action of 1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability. Additionally, the phenylsulfonyl group may interact with specific molecular targets, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Propanaminium, N,N,N-trimethyl-3-(1-oxo-3-phenyl-2-propenyl)amino-, chloride
- 1-Propanaminium, N,N,N-trimethyl-3-[(1-oxo-2-propen-1-yl)oxy]-, chloride
Uniqueness
1-Propanaminium, N,N,N-trimethyl-3-(phenylsulfonyl)-, chloride is unique due to its phenylsulfonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s surfactant capabilities and provides additional functional sites for chemical modifications, making it versatile for various applications.
Propriétés
Numéro CAS |
495406-20-7 |
|---|---|
Formule moléculaire |
C12H20ClNO2S |
Poids moléculaire |
277.81 g/mol |
Nom IUPAC |
3-(benzenesulfonyl)propyl-trimethylazanium;chloride |
InChI |
InChI=1S/C12H20NO2S.ClH/c1-13(2,3)10-7-11-16(14,15)12-8-5-4-6-9-12;/h4-6,8-9H,7,10-11H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
WGBBEXPELBLQLF-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCS(=O)(=O)C1=CC=CC=C1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


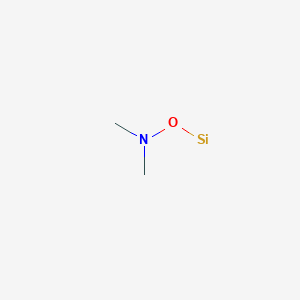
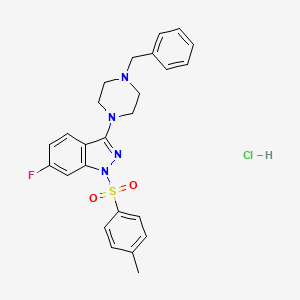
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

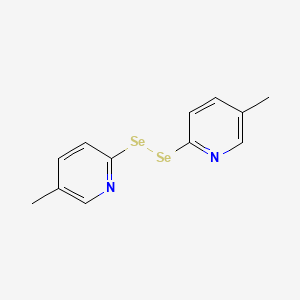
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
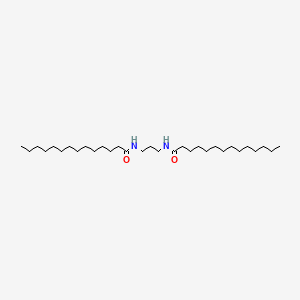
silane](/img/structure/B14246024.png)
![N,N',N''-Tris[3-(dimethylamino)propyl]guanidine](/img/structure/B14246032.png)
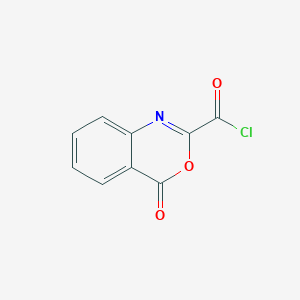
![N-[4-(Piperazine-1-carbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B14246049.png)
![[Octane-1,8-diyldi(1,3-dioxane-2,5-diyl)]dimethanol](/img/structure/B14246064.png)
